2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride

Catalog No.
S3021555
CAS No.
1423025-84-6
M.F
C13H20BrClN2O
M. Wt
335.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide...

CAS Number

1423025-84-6

Product Name

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride

IUPAC Name

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride

Molecular Formula

C13H20BrClN2O

Molecular Weight

335.67

InChI

InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H

InChI Key

GFOMDQOKJGEBRM-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl

Solubility

not available

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride is a synthetic compound with the molecular formula C₁₃H₂₀BrClN₂O and a CAS number of 1423025-84-6. This compound features a butanamide moiety and a bromophenyl group, which contribute to its structural complexity and potential biological activity. It is primarily utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

  • An amide bond (C(=O)N) - Amide bonds are essential for the structure and function of proteins and many other biological molecules .
  • An amine group (NH2) - Amines are a class of organic compounds with a nitrogen atom bonded to two hydrogen atoms and an alkyl or aryl group. They are involved in many biological processes .
Typical of amides and amines. Key reactions include:

  • Acylation Reactions: The amino group can act as a nucleophile, allowing for acylation with various acyl chlorides or anhydrides.
  • Reduction Reactions: The carbonyl group in the butanamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Halogenation: The bromine atom in the phenyl ring can undergo electrophilic substitution, allowing for further functionalization of the aromatic system .

Preliminary studies suggest that 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. Its structural characteristics may confer:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Potential: The presence of bromine in the aromatic ring may enhance the compound's ability to interact with biological targets involved in cancer proliferation.
  • Neurological Effects: Some derivatives have been investigated for their potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases .

The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride typically involves several steps:

  • Formation of the Propanamide Backbone: Starting from commercially available 4-bromobenzylamine, it can be reacted with 2-bromo-2-methylbutyric acid to form the desired propanamide structure.
  • Introduction of the Amino Group: A subsequent reaction with ammonia or an amine source allows for the introduction of the amino group.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility for pharmaceutical applications .

The primary applications of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride include:

  • Pharmaceutical Research: It is used as a lead compound in drug development, particularly for antimicrobial and anticancer agents.
  • Biochemical Studies: The compound serves as a tool in studying enzyme interactions and cellular pathways due to its structural similarities to biologically active molecules .

Interaction studies involving this compound focus on its binding affinity to various biological targets. Notable findings include:

  • Enzyme Inhibition: Studies indicate potential inhibition of specific enzymes linked to metabolic pathways, which could be relevant for drug design.
  • Receptor Binding: Preliminary data suggest that it may interact with neurotransmitter receptors, indicating possible neurological applications .

Several compounds share structural similarities with 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(3-chloropropan-2-yl)butanamideChlorine substituent on propanamidePotentially different biological activity profile
4-Bromo-N-(2-methylpropan-2-yl)butanamideSimilar bromophenyl groupDifferent alkyl chain length
N-(4-bromophenyl)-N-methylbutanamideMethyl substitution instead of amino groupVariation in steric hindrance

These compounds highlight the unique features of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride, particularly its specific bromophenyl configuration and potential for diverse biological activity.

Dates

Modify: 2023-08-17

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